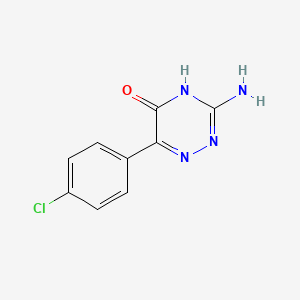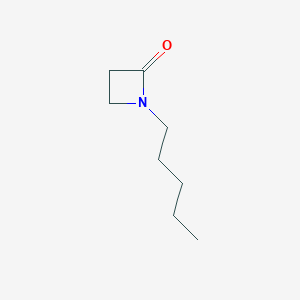
2-Azetidinone, 1-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azetidinone, 1-pentyl- is a derivative of azetidinone, a four-membered lactam (cyclic amide) known for its significant role in medicinal chemistry. Azetidinones are commonly referred to as β-lactams and are the core structure of many antibiotics, including penicillins and cephalosporins
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . This method is favored due to its simplicity and efficiency. The reaction can be carried out under mild conditions using diethyl chlorophosphate as an acid activator . Another approach involves the use of microwave irradiation, which offers a greener and more efficient method for synthesizing azetidinones .
Industrial Production Methods: Industrial production of 2-Azetidinone, 1-pentyl- may involve large-scale Staudinger cycloaddition reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Azetidinone, 1-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidinone ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the azetidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted azetidinones, N-oxides, and reduced azetidinone derivatives .
Aplicaciones Científicas De Investigación
2-Azetidinone, 1-pentyl- has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Azetidinone, 1-pentyl- involves the inhibition of specific enzymes or receptors. For instance, in the case of cholesterol absorption inhibitors like ezetimibe, the compound blocks the absorption of cholesterol in the intestine by inhibiting a putative cholesterol transporter . This action reduces the levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream .
Comparación Con Compuestos Similares
Penicillins: β-lactam antibiotics with a fused thiazolidine ring.
Cephalosporins: β-lactam antibiotics with a fused dihydrothiazine ring.
Carbapenems: β-lactam antibiotics with a fused pyrrolidine ring.
Monobactams: Monocyclic β-lactam antibiotics without a fused ring.
Uniqueness: 2-Azetidinone, 1-pentyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential biological activities. Unlike other β-lactams, it may offer unique interactions with molecular targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
62664-98-6 |
|---|---|
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
1-pentylazetidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-2-3-4-6-9-7-5-8(9)10/h2-7H2,1H3 |
Clave InChI |
QCCNMOHDURYAJW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


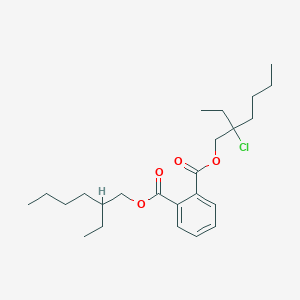

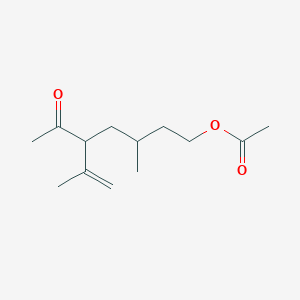
![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)



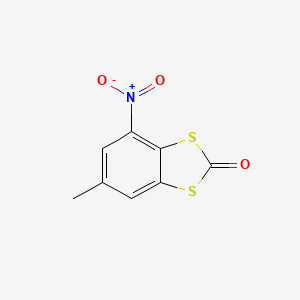
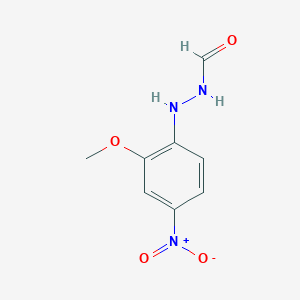
![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
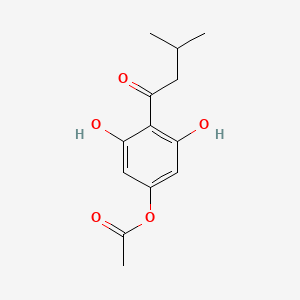

![4,4'-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14514865.png)
